molecular formula C25H24N2O5 B4098099 3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-1-(3-pyridylmeth yl)-3-pyrrolin-2-one

3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-1-(3-pyridylmeth yl)-3-pyrrolin-2-one

Cat. No.: B4098099
M. Wt: 432.5 g/mol
InChI Key: AGCULGAKHCAUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-1-(3-pyridylmethyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-1-(3-pyridylmethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the furan, phenyl, and pyridyl groups through various coupling reactions. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-1-(3-pyridylmethyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-1-(3-pyridylmethyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-1-(3-pyridylmethyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.

    5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Another furanone derivative with distinct chemical properties.

Uniqueness

3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-1-(3-pyridylmethyl)-3-pyrrolin-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-3-13-31-19-9-7-18(8-10-19)22-21(23(28)20-11-6-16(2)32-20)24(29)25(30)27(22)15-17-5-4-12-26-14-17/h4-12,14,22,29H,3,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCULGAKHCAUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-1-(3-pyridylmeth yl)-3-pyrrolin-2-one
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-1-(3-pyridylmeth yl)-3-pyrrolin-2-one
Reactant of Route 3
3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-1-(3-pyridylmeth yl)-3-pyrrolin-2-one
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-1-(3-pyridylmeth yl)-3-pyrrolin-2-one
Reactant of Route 5
3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-1-(3-pyridylmeth yl)-3-pyrrolin-2-one
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-5-(4-propoxyphenyl)-1-(3-pyridylmeth yl)-3-pyrrolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.